molecular formula C10H12N2O5 B116910 Methyl 4-amino-2-ethoxy-5-nitrobenzoate CAS No. 86718-17-4

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

Cat. No.: B116910
CAS No.: 86718-17-4
M. Wt: 240.21 g/mol
InChI Key: IJFYCVWWJZYSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5. It is a yellow solid that is slightly soluble in DMSO and methanol. This compound is used as a reactant in the preparation of various pharmaceuticals, including Cinitapride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-amino-2-ethoxy-5-nitrobenzoate typically involves the nitration of 2-ethoxybenzoic acid followed by esterification and amination reactions. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The esterification is then performed using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester. Finally, the amino group is introduced through an amination reaction using ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-ethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-ethoxy-5-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs like Cinitapride.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-ethoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-ethoxy-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and nitro groups on the aromatic ring allows for unique reactivity and interactions compared to other similar compounds .

Biological Activity

Methyl 4-amino-2-ethoxy-5-nitrobenzoate, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological mechanisms, research findings, and potential applications of this compound.

Chemical Structure and Properties

This compound features a nitro group and an ethoxy substituent on a benzoate structure, which contributes to its unique reactivity and biological activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the amino group can participate in hydrogen bonding with biological molecules, influencing their function.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

  • Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which may enhance the compound's ability to interact with various biological targets.
  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and nucleic acids, potentially affecting enzyme activity and gene expression.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis in certain conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways. For instance, in vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation in cellular models. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Activity :
    • Study : An investigation into its efficacy against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms .
    • Table 1: Antimicrobial Efficacy
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli32
  • Anti-inflammatory Activity :
    • Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced IL-6 levels by approximately 50% compared to untreated controls .
    • Table 2: Cytokine Levels
    TreatmentIL-6 Level (pg/mL)
    Control1000
    LPS Only1500
    LPS + Compound750

Case Studies

In clinical settings, derivatives of this compound have been explored for their therapeutic potential:

  • Cinitapride Development : This compound has been utilized as an intermediate in synthesizing Cinitapride, a drug used for gastrointestinal disorders. Studies have shown that modifications to the structure can enhance its prokinetic effects while maintaining safety profiles .

Properties

IUPAC Name

methyl 4-amino-2-ethoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYCVWWJZYSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 100 parts of a hydrochloric acid solution 6N were added 5.65 parts of methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate and the whole was stirred and refluxed for 30 minutes. After cooling, the precipitated product was filtered off and crystallized from 80 parts of 2-propanol at 0° C. The product was filtered off and dried, yielding 1.9 parts (42.2%) of methyl 4-amino-2-ethoxy-5-nitrobenzoate; mp. 210° C.; (intermediate 33).
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